Cannabinol-7-oic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H24O4 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

1-hydroxy-6,6-dimethyl-3-pentylbenzo[c]chromene-9-carboxylic acid |

InChI |

InChI=1S/C21H24O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h8-12,22H,4-7H2,1-3H3,(H,23,24) |

InChI Key |

RUDAUXBQLBAKOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C(=O)O)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and isolation of Cannabinol-7-oic acid

An In-Depth Technical Guide on Cannabinol-7-oic Acid: Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CBN-C7), a carboxylic acid metabolite of cannabinol (CBN), represents a minor and relatively understudied component of the cannabinoid metabolic profile. Unlike the extensively researched acidic metabolites of Tetrahydrocannabinol (THC) and Cannabidiol (CBD), specific data regarding the isolation, characterization, and biological activity of CBN-C7 are sparse. This technical guide synthesizes the available information, contextualizes its discovery, and presents generalized protocols and comparative data to aid researchers in the field. The primary identification of CBN-C7 dates back to a 1974 study where it was found as a metabolite of Δ¹-tetrahydrocannabinol in rhesus monkeys, suggesting it may be an artifact of THC metabolism through the aromatization of THC metabolites. This document outlines the probable metabolic pathways, provides a generalized workflow for its isolation from biological matrices based on modern analytical techniques, and compiles the limited physicochemical data available. Due to the scarcity of direct experimental data, information from its parent compound, CBN, is provided for comparative context.

Discovery and Metabolic Origin

This compound was first identified in 1974 by Ben-Zvi et al. as a metabolite of delta-1-tetrahydrocannabinol (Δ¹-THC, an isomer of Δ⁹-THC) in the urine of rhesus monkeys.[1] The identification was performed using techniques of the era, including thin-layer chromatography and mass spectrometry.[1]

Subsequent analysis suggests that CBN-C7 is likely not a direct enzymatic product from CBN in most metabolic pathways. Instead, it is theorized to be an artifact formed from the metabolism of THC.[2] The primary metabolic route for THC involves hydroxylation at the C-11 position (structurally analogous to the C-7 position in CBN's numbering scheme) followed by oxidation to form THC-11-oic acid.[2] As THC itself can be oxidized and aromatized to form the more stable cannabinol (CBN), it is highly probable that its acidic metabolites can also undergo the same chemical transformation, yielding this compound.[2]

Isolation and Identification: A Generalized Protocol

While the original 1974 study utilized thin-layer chromatography, a specific, detailed protocol for the isolation of CBN-C7 is not available in published literature.[1] However, a generalized workflow can be constructed based on modern standard procedures for extracting acidic cannabinoid metabolites from biological fluids, such as urine or plasma.[3] Modern approaches would favor High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for superior sensitivity and selectivity.[4][5]

Experimental Workflow

-

Sample Preparation: Urine samples are often subjected to hydrolysis, typically using a strong base like sodium hydroxide, to cleave the glucuronide conjugates and release the free acid metabolite.

-

Extraction: The hydrolyzed sample is then neutralized, and the analyte is extracted from the aqueous matrix. Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., C18) is common for its efficiency and cleanliness. Alternatively, Liquid-Liquid Extraction (LLE) using an organic solvent like hexane/ethyl acetate can be employed.

-

Derivatization (for GC-MS): If Gas Chromatography-Mass Spectrometry (GC-MS) is used, the carboxylic acid group must be derivatized (e.g., silylation) to increase volatility and thermal stability.[6] This step is not necessary for LC-MS analysis.[5]

-

Chromatographic Separation: The extract is injected into an HPLC or UHPLC system, typically with a C18 reverse-phase column, to separate CBN-C7 from other metabolites.

-

Detection and Quantification: Mass spectrometry is the definitive detection method. For structural confirmation, high-resolution mass spectrometry can provide an accurate mass measurement. For quantification, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers the highest sensitivity and specificity.

References

- 1. This compound: a metabolite of delta1-tetrahydrocannabinol in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. future4200.com [future4200.com]

- 3. Urinary Elimination of 11-Nor-9-carboxy- 9-tetrahydrocannnabinol in Cannabis Users During Continuously Monitored Abstinence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Cannabinol: A Technical Guide to the Biosynthesis of Cannabinol-7-oic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the metabolic pathway responsible for the biosynthesis of Cannabinol-7-oic acid (CBN-7-oic acid), a significant metabolite of cannabinol (CBN). While not a product of the cannabis plant's own biosynthetic machinery, CBN-7-oic acid is formed through a series of enzymatic reactions within the human body, primarily in the liver. Understanding this pathway is crucial for comprehending the pharmacokinetics, potential drug-drug interactions, and the overall biological impact of CBN.

The Metabolic Pathway: From Cannabinol to its Acid Metabolite

The biosynthesis of this compound is a two-step oxidative process that transforms the relatively lipophilic CBN into a more water-soluble carboxylic acid, facilitating its excretion from the body. This metabolic cascade involves initial hydroxylation by cytochrome P450 enzymes, followed by subsequent oxidation by cytosolic dehydrogenases.

The key steps are:

-

7-Hydroxylation of Cannabinol: The metabolic journey begins with the introduction of a hydroxyl group at the 7-position of the cannabinol molecule, forming 7-hydroxy-cannabinol (7-OH-CBN). This reaction is catalyzed by microsomal cytochrome P450 (CYP) enzymes. While the specific enzymes responsible for the 7-hydroxylation of CBN are not definitively established, extensive research on the metabolism of the structurally analogous cannabidiol (CBD) points towards the involvement of CYP2C19 and CYP2C9, with potential contributions from CYP3A4.[1][2][3][4][5]

-

Oxidation of 7-Hydroxy-Cannabinol: The newly formed 7-OH-CBN undergoes further oxidation to yield this compound. This conversion is a two-stage process:

-

Formation of an Aldehyde Intermediate: 7-OH-CBN is first oxidized to a reactive aldehyde intermediate, 7-formyl-CBN. This step is likely mediated by NAD(P)+-dependent alcohol oxidoreductases, such as hydroxysteroid dehydrogenases.[6][7]

-

Oxidation to Carboxylic Acid: The final step involves the oxidation of 7-formyl-CBN to this compound. This reaction is predominantly carried out by cytosolic NAD+-dependent aldehyde dehydrogenases (ALDH), with ALDH1A1 being a probable key enzyme.[6][7][8][9][10]

-

Quantitative Data on Cannabinoid Metabolism

Direct kinetic data for the enzymatic conversion of CBN to CBN-7-oic acid is limited in the current scientific literature. However, studies on the metabolism of THC and CBD provide valuable insights into the kinetics of analogous reactions catalyzed by the same enzyme families. The following tables summarize the available Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for related cannabinoid metabolic pathways.

Table 1: Kinetic Parameters for the Metabolism of Δ⁹-THC and 11-OH-THC by Human Liver Microsomes [11]

| Substrate | Metabolic Reaction | Enzyme(s) | Km,u (nM) | Vmax (pmol/min/mg protein) |

| Δ⁹-THC | Depletion | CYP2C9, CYP2D6 | 3 | 1400 |

| Δ⁹-THC | 11-OH-THC Formation | CYP2C9 | - | 360 |

| 11-OH-THC | Depletion | UGTs, CYP3A4, CYP2C9 | 39 (UGTs), 824 (CYP3A4), 33 (CYP2C9) | - |

Km,u represents the unbound Michaelis-Menten constant.

Table 2: In Vitro Inhibition Constants (Ki) of CBD for Human CYP Enzymes [12]

| CYP Isoform | Probe Substrate | Ki (µM) |

| CYP1A2 | Phenacetin | 1.9 ± 0.2 |

| CYP2B6 | Bupropion | 1.8 ± 0.2 |

| CYP2C9 | Diclofenac | 0.9 ± 0.1 |

| CYP2C19 | S-Mephenytoin | 0.3 ± 0.1 |

| CYP2D6 | Dextromethorphan | 2.5 ± 0.3 |

| CYP3A4 | Midazolam | 2.2 ± 0.2 |

Experimental Protocols

The elucidation of the metabolic pathway of this compound relies on established in vitro methodologies. The following protocols provide a framework for investigating the enzymatic conversion of CBN.

In Vitro Metabolism of Cannabinol using Human Liver Microsomes (HLMs)

This protocol is designed to identify the primary hydroxylated metabolites of CBN and the CYP enzymes responsible for their formation.

Materials:

-

Cannabinol (CBN)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Internal standard (e.g., deuterated CBN)

-

Acetonitrile (ACN)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, HLM protein, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: Add CBN (dissolved in a minimal amount of organic solvent, e.g., methanol) to the pre-incubated mixture to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify the formation of 7-OH-CBN and other potential metabolites.

Identification of Enzymes Involved in the Oxidation of 7-OH-CBN

This protocol focuses on identifying the cytosolic enzymes responsible for the conversion of 7-OH-CBN to this compound.

Materials:

-

7-hydroxy-cannabinol (7-OH-CBN)

-

Human Liver S9 fraction or Cytosol

-

NAD+

-

Selective chemical inhibitors for ADH (e.g., 4-methylpyrazole) and ALDH (e.g., disulfiram, WIN 18,446)

-

Phosphate buffer (pH 7.4)

-

Internal standard (e.g., deuterated CBN-7-oic acid)

-

Acetonitrile (ACN)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Incubation with Cofactors: Perform incubations of 7-OH-CBN with the liver S9 fraction or cytosol in the presence of NAD+.

-

Inhibitor Studies: Conduct parallel incubations in the presence of selective inhibitors for ADH and ALDH to observe any reduction in the formation of this compound.

-

Sample Processing and Analysis: Follow the same termination, protein precipitation, and sample preparation steps as described in Protocol 3.1.

-

LC-MS/MS Quantification: Quantify the formation of this compound in the presence and absence of inhibitors to determine the contribution of each enzyme class.

References

- 1. Cytochrome P450–Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450-Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cms.softsecrets.com [cms.softsecrets.com]

- 4. Cannabinoid Metabolites as Inhibitors of Major Hepatic CYP450 Enzymes, with Implications for Cannabis-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NAD(P)+-dependent alcohol oxidoreductases oxidize 7-hydroxycannabidiol to a reactive formyl metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cytosolic Enzymes Generate Cannabinoid Metabolites 7-Carboxycannabidiol and 11-Nor-9-carboxytetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantifying Hepatic Enzyme Kinetics of (-)-∆9-Tetrahydrocannabinol (THC) and Its Psychoactive Metabolite, 11-OH-THC, through In Vitro Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Chemical structure and properties of Cannabinol-7-oic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabinol-7-oic acid (CBN-7-oic acid) is a metabolite of cannabinol (CBN), a phytocannabinoid found in the Cannabis sativa plant. While research on major cannabinoids like THC and CBD has been extensive, their acidic metabolites, including CBN-7-oic acid, are less characterized. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and properties of this compound. Due to the limited availability of direct experimental data for CBN-7-oic acid, this document also extrapolates potential methodologies for its synthesis and analysis based on established protocols for structurally related cannabinoid acids, such as Tetrahydrothis compound (THC-7-oic acid) and Cannabidiol-7-oic acid (CBD-7-oic acid). This guide aims to serve as a foundational resource for researchers and professionals in the field of cannabinoid chemistry and drug development, highlighting areas where further investigation is critically needed.

Chemical Structure and Identification

This compound is characterized by the core structure of cannabinol with a carboxylic acid group at the C-7 position. This modification significantly alters the polarity and potential biological activity of the parent compound, CBN.

Molecular Formula: C₂₁H₂₄O₄[1]

Molecular Weight: 340.41 g/mol [1]

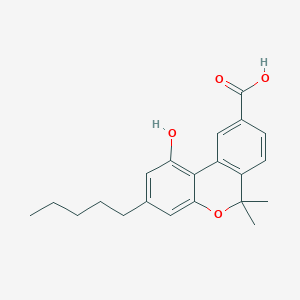

The proposed chemical structure of this compound is depicted below, inferred from the known structure of cannabinol.

Figure 1: Proposed chemical structure of this compound.

Physicochemical Properties

| Property | Value (for Tetrahydrothis compound) | Data for this compound | Reference |

| Boiling Point | 459.2 ± 45.0 °C (Predicted) | Not Available | [2][3] |

| Density | 1.140 ± 0.06 g/cm³ (Predicted) | Not Available | [2][3] |

| pKa | 4.75 ± 0.40 (Predicted) | Not Available | [4] |

| Solubility | DMF: 50 mg/ml; DMSO: 50 mg/ml; Ethanol: 30 mg/ml; Methanol: 30 mg/ml | Not Available | [3][4] |

Table 1: Physicochemical data for Tetrahydrothis compound. Data for this compound is currently unavailable.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound have not been published. The following sections outline potential methodologies adapted from established procedures for other major cannabinoid acids.

Proposed Synthetic Pathway

A potential synthetic route to this compound could be adapted from the synthesis of CBD-7-oic acid, which involves the oxidation of a hydroxylated precursor. A generalized workflow is presented below.

Caption: Proposed synthetic workflow for this compound.

Methodology Insight: The synthesis of CBD-7-oic acid has been achieved through a multi-step process involving protection of phenolic hydroxyls, followed by allylic oxidation. A similar strategy could be envisioned for the synthesis of CBN-7-oic acid from cannabinol, likely requiring selective oxidation of the C-7 methyl group.

Analytical Methods

The quantification of cannabinoid acids in biological matrices is typically achieved using chromatographic techniques coupled with mass spectrometry.

| Technique | Description |

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | This is the gold standard for the quantitative analysis of cannabinoids and their metabolites in biological fluids. A reversed-phase C18 column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. |

| GC-MS (Gas Chromatography-Mass Spectrometry) | GC-MS can also be used, but it often requires derivatization of the carboxylic acid group to increase volatility and thermal stability. This can introduce additional steps and potential for analytical variability. |

Table 2: Recommended analytical techniques for the quantification of this compound.

Experimental Workflow for LC-MS/MS Analysis:

Caption: General workflow for the analysis of this compound in biological samples.

Biological Activity and Signaling Pathways

The biological activity and mechanism of action of this compound are largely unexplored. However, research on other acidic cannabinoids suggests potential anti-inflammatory properties. For instance, some acidic cannabinoids have been shown to suppress proinflammatory cytokine release by blocking store-operated calcium entry (SOCE).

Potential Signaling Pathway:

Based on the activity of other acidic cannabinoids, a potential mechanism of action for this compound could involve the modulation of inflammatory pathways. The following diagram illustrates a generalized pathway for the anti-inflammatory effects of acidic cannabinoids.

References

Cannabinol-7-oic Acid as a Metabolite of THC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of Cannabinol-7-oic acid (CBN-7-oic acid) in the context of Δ⁹-tetrahydrocannabinol (THC) metabolism. While the primary metabolic pathways of THC are well-established, leading to the formation of 11-hydroxy-THC (11-OH-THC) and 11-nor-9-carboxy-THC (11-COOH-THC), the role and formation of CBN-7-oic acid as a direct metabolite are less defined. This document will review the current understanding of THC metabolism, the formation of cannabinol (CBN), the potential pathways to CBN-7-oic acid, analytical methodologies for its detection, and the known biological activities of related cannabinoid acids.

The Primary Metabolic Pathways of Δ⁹-Tetrahydrocannabinol (THC)

The metabolism of THC is a complex process primarily occurring in the liver, mediated by cytochrome P450 (CYP) enzymes. The initial and most significant metabolic step is the hydroxylation of THC to form the psychoactive metabolite 11-OH-THC. This reaction is predominantly catalyzed by CYP2C9. Subsequently, 11-OH-THC is further oxidized to the non-psychoactive 11-COOH-THC by CYP2C9 and CYP3A4.[1] This acidic metabolite is the principal urinary marker for cannabis consumption and can be detected in urine for an extended period.[2]

Recent research has also highlighted the role of cytosolic enzymes, such as aldehyde dehydrogenases, in the oxidation of hydroxylated cannabinoid metabolites to their corresponding carboxylic acids.[3] This suggests a multi-step process involving both microsomal and cytosolic enzymes in the formation of acidic cannabinoid metabolites.[3]

Formation of Cannabinol (CBN) and this compound

Cannabinol (CBN) is a cannabinoid that is typically found in aged cannabis and is generally considered a non-enzymatic degradation product of THC through oxidation and aromatization.[4] However, some older studies in animal models have suggested the possibility of in vivo formation of CBN from THC.[5] A patent has described a chemical method for the selective aromatization of THC to CBN, which could potentially mimic a biological process.[6]

Following the logic of cannabinoid metabolism, if CBN is formed in vivo, its further metabolism would likely follow a similar path to that of other cannabinoids. This would involve hydroxylation at the 7-position to form 7-hydroxy-CBN, which would then be oxidized to this compound. The chemical structure of this compound (C₂₁H₂₄O₄) is known and the compound is commercially available.[7]

Hypothetical Metabolic Pathway from THC to this compound

The formation of CBN-7-oic acid as a direct metabolite of THC is not a well-established pathway in human metabolism. However, based on the known principles of cannabinoid biotransformation, a hypothetical pathway can be proposed. This pathway would first involve the aromatization of THC to CBN, a step that is more commonly associated with chemical degradation rather than enzymatic metabolism. Following the formation of CBN, subsequent oxidation at the C-7 position would lead to CBN-7-oic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry, Metabolism, and Toxicology of Cannabis: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytosolic Enzymes Generate Cannabinoid Metabolites 7-Carboxycannabidiol and 11-Nor-9-carboxytetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. open.library.ubc.ca [open.library.ubc.ca]

- 5. future4200.com [future4200.com]

- 6. US20220033373A1 - Methods for selective aromatization of cannabinoids - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

Navigating the Uncharted: A Preliminary Technical Guide to the Pharmacological Screening of Cannabinol-7-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological research on Cannabinol-7-oic acid (CBN-7-oic acid) is notably scarce in publicly available scientific literature. This guide, therefore, presents a hypothetical framework for its preliminary pharmacological screening, drawing inferences from the known biological activities of its parent compound, Cannabinol (CBN), and other more extensively studied cannabinoid metabolites, such as Δ⁹-tetrahydrocannabinol-11-oic acid (THC-COOH) and Cannabidiol-7-oic acid (CBD-7-oic acid).

Introduction

This compound is a metabolite of Cannabinol (CBN), a mildly psychoactive cannabinoid found in aged cannabis. While the pharmacological profiles of major cannabinoids and their primary metabolites are increasingly well-understood, secondary metabolites like CBN-7-oic acid represent a frontier in cannabinoid science. A systematic pharmacological screening of this compound is essential to uncover any potential therapeutic activities or toxicological concerns. This document outlines a proposed strategy for such a preliminary investigation.

Comparative Pharmacological Context

To inform the screening of CBN-7-oic acid, it is crucial to understand the pharmacological landscape of its parent compound and analogous metabolites.

Table 1: Pharmacological Profile of Cannabinol (CBN)

| Pharmacological Effect | Mechanism of Action | Key Findings |

| Sedation | Anecdotally reported; mechanism unclear, may involve weak CB1 receptor agonism.[1] | Often associated with aged cannabis; clinical evidence is limited.[2] |

| Analgesic & Anti-inflammatory | Partial agonist at CB1 and CB2 receptors; interacts with TRP channels.[2][[“]][4] | May reduce myofascial pain and inflammation.[2] |

| Antimicrobial | Disrupts microbial cell membranes.[4] | Effective against antibiotic-resistant bacteria like MRSA.[2][4] |

| Neuroprotection | Antioxidant properties; reduces oxidative stress.[[“]][4] | Potential implications for neurodegenerative disorders.[[“]][4] |

| Appetite Stimulation | Activity at cannabinoid receptors.[5] | Has been shown to increase appetite. |

| Bone Formation | May stimulate recruitment of bone marrow stem cells via CB2 receptors.[6] | Potential role in bone metabolism and healing.[6] |

Table 2: Known Biological Activities of Major Cannabinoid Carboxylic Acid Metabolites

| Metabolite | Parent Compound | Known Biological Activities | Receptor Affinity |

| THC-11-oic acid | Δ⁹-THC | Non-psychoactive; long half-life in the body, used for cannabis use detection; inhibits 15-lipoxygenase, suggesting anti-atherosclerotic potential.[7][8] | Low affinity for CB1 and CB2 receptors. |

| CBD-7-oic acid | CBD | Non-psychoactive; major metabolite of CBD; exhibits cytotoxic effects on certain cancer cell lines and can inhibit cellular proliferation.[9][10] | Devoid of significant affinity for CB1 and CB2 receptors.[9] |

Proposed Experimental Protocols for Preliminary Pharmacological Screening

A tiered approach, beginning with in vitro assays and progressing to in vivo models, is recommended for the initial pharmacological characterization of CBN-7-oic acid.

Tier 1: In Vitro Assays

-

Receptor Binding and Functional Assays:

-

Objective: To determine the affinity and functional activity of CBN-7-oic acid at key cannabinoid and related receptors.

-

Methodology:

-

Radioligand Binding Assays: To assess binding affinity (Ki) for human CB1 and CB2 receptors expressed in cell lines (e.g., CHO or HEK293 cells).

-

cAMP Accumulation Assays: To determine functional activity (agonist, antagonist, or inverse agonist) at CB1 and CB2 receptors by measuring the inhibition or stimulation of forskolin-induced cAMP production.

-

Beta-Arrestin Recruitment Assays: To investigate potential biased agonism at cannabinoid receptors.

-

Screening at Other Receptors: Based on the profile of CBN, assays for interaction with TRP channels (e.g., TRPV1, TRPA1) and PPARs should be included.

-

-

-

Enzyme Inhibition Assays:

-

Objective: To evaluate the inhibitory potential of CBN-7-oic acid on key enzymes in the endocannabinoid and inflammatory pathways.

-

Methodology:

-

FAAH and MAGL Inhibition Assays: To determine if CBN-7-oic acid inhibits the primary enzymes responsible for endocannabinoid degradation.

-

COX-1/COX-2 and 5-LOX/15-LOX Inhibition Assays: To assess potential anti-inflammatory activity through the inhibition of cyclooxygenase and lipoxygenase enzymes.

-

-

-

Cell-Based Assays for Therapeutic Potential:

-

Objective: To screen for potential therapeutic effects in relevant cell models.

-

Methodology:

-

Neuroprotection Assays: Using neuronal cell lines (e.g., SH-SY5Y) challenged with oxidative stress (e.g., H₂O₂) or excitotoxicity (e.g., glutamate) to assess cell viability.

-

Anti-inflammatory Assays: Using immune cells (e.g., macrophages) stimulated with lipopolysaccharide (LPS) to measure the production of inflammatory cytokines (e.g., TNF-α, IL-6).

-

Cytotoxicity Assays: Screening against a panel of cancer cell lines to identify any potential anti-proliferative effects.

-

-

Tier 2: In Vivo Models (Contingent on Promising In Vitro Results)

-

Preliminary Pharmacokinetic (PK) Profiling:

-

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of CBN-7-oic acid.

-

Methodology: Administering a single dose to rodents (e.g., mice or rats) via intravenous and oral routes, followed by serial blood sampling and analysis of plasma concentrations over time.

-

-

Acute Toxicity Assessment:

-

Objective: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

-

Methodology: A dose-escalation study in rodents, observing for clinical signs of toxicity and mortality.

-

-

Preliminary Efficacy Models:

-

Objective: To evaluate potential therapeutic effects in established animal models based on in vitro findings.

-

Methodology (Examples):

-

Pain and Inflammation: Carrageenan-induced paw edema model or hot plate test in rodents.

-

Neuroprotection: A model of neurodegeneration, such as the MPTP model of Parkinson's disease.

-

Sedation/Motor Function: Open field test and rotarod test to assess locomotor activity and coordination.

-

-

Mandatory Visualizations

Hypothetical Workflow for Preliminary Pharmacological Screening

Caption: A proposed tiered workflow for the pharmacological screening of CBN-7-oic acid.

Potential Signaling Pathways to Investigate

Based on the known pharmacology of CBN and other cannabinoids, the following signaling pathways are of interest for investigation.

Caption: Potential signaling pathways for investigation of CBN-7-oic acid's effects.

Conclusion

The preliminary pharmacological screening of this compound presents an opportunity to expand our understanding of cannabinoid pharmacology. While direct data is currently lacking, a systematic approach informed by the known activities of its parent compound and other cannabinoid metabolites can guide initial research efforts. The proposed workflows and areas of investigation in this guide provide a foundational framework for researchers to begin to elucidate the biological significance of this understudied molecule. Such research is crucial for a comprehensive understanding of the therapeutic potential and safety profile of all constituents of the cannabis plant.

References

- 1. pharmabinoid.eu [pharmabinoid.eu]

- 2. Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. research.monash.edu [research.monash.edu]

- 5. houseofdankness.com [houseofdankness.com]

- 6. milehighlabs.com [milehighlabs.com]

- 7. 11-Nor-9-carboxy-THC - Wikipedia [en.wikipedia.org]

- 8. Δ9-tetrahydrocannabinol and its major metabolite Δ9-tetrahydrocannabinol-11-oic acid as 15-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human Metabolites of Cannabidiol: A Review on Their Formation, Biological Activity, and Relevance in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro effects of cannabidiol and its main metabolites in mouse and human Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Formation of Cannabinol-7-oic Acid from Cannabinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic transformation of cannabinol (CBN) to its acidic metabolite, cannabinol-7-oic acid. While cannabinol is a minor cannabinoid, understanding its metabolic fate is crucial for a complete toxicological and pharmacological profile of cannabis constituents. This document details the metabolic pathways, involved enzyme systems, and analytical methodologies for the identification and quantification of this compound. Due to the limited availability of specific quantitative data for cannabinol metabolism, data from the analogous biotransformation of cannabidiol (CBD) to its 7-oic acid metabolite is presented to provide a quantitative framework and comparative insights.

Introduction

Cannabinol (CBN) is a non-enzymatic oxidation byproduct of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1] As cannabis products age or are exposed to heat and light, the concentration of CBN can increase. While less psychoactive than THC, CBN exhibits a range of biological activities, necessitating a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. A key metabolic pathway for CBN is the oxidation of the C-7 methyl group to a carboxylic acid, forming this compound. This biotransformation is analogous to the well-studied metabolism of other major cannabinoids like THC and cannabidiol (CBD).[2][3]

Metabolic Pathway of Cannabinol to this compound

The in vivo conversion of cannabinol to this compound is a two-step oxidative process primarily occurring in the liver.

Step 1: Hydroxylation

The initial step involves the hydroxylation of the C-7 methyl group of cannabinol to form 7-hydroxy-cannabinol (7-OH-CBN). This reaction is catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases responsible for the metabolism of a wide array of xenobiotics.[2] While the specific CYP isozymes responsible for CBN-7-hydroxylation have not been definitively identified, studies on the analogous hydroxylation of CBD to 7-hydroxy-CBD (7-OH-CBD) implicate CYP2C19 and CYP2C9 as the primary catalysts.[4][5]

Step 2: Oxidation

Following hydroxylation, 7-OH-CBN is further oxidized to this compound. This step is predominantly carried out by cytosolic NAD⁺-dependent enzymes, particularly aldehyde dehydrogenases (ALDH).[2][6] An intermediate aldehyde, 7-oxo-cannabinol, is likely formed in this process.

Below is a diagram illustrating the metabolic pathway.

Quantitative Data

Specific quantitative data on the in vivo conversion of cannabinol to this compound, including pharmacokinetic parameters, is sparse in the scientific literature. However, extensive data exists for the analogous metabolism of cannabidiol (CBD) to 7-hydroxy-CBD (7-OH-CBD) and 7-carboxy-CBD (7-COOH-CBD). This data is presented below to provide a comparative framework.

Table 1: Pharmacokinetic Parameters of CBD and its Metabolites in Humans (Oral Administration)

| Parameter | CBD | 7-OH-CBD | 7-COOH-CBD |

| Tmax (h) | 4 (median) | 4 (median) | 4 (median) |

| Cmax (ng/mL) | 389.17 ± 153.23 | 81.35 ± 36.64 | 1,717.33 ± 769.22 |

| AUC (ng/mL*h) | 1,542.19 ± 488.04 | 364.70 ± 105.59 | 9,888.42 ± 3,961.47 |

Data from a study with healthy subjects receiving short-term high-dose oral CBD.[7]

Table 2: Pharmacokinetic Parameters of CBD and its Metabolites in Rats (Oral Administration)

| Parameter | CBD | 7-OH-CBD | 7-COOH-CBD |

| Tmax (h) | 2 | Not Reported | Not Reported |

| Cmax (ng/g brain tissue) | Varies by formulation | Detectable | Detectable |

| AUC (0-6h) (ng/g*h brain tissue) | Varies by formulation | Not Reported | Not Reported |

Data from a study in Sprague-Dawley rats after a single oral dose of 10 mg/kg CBD.[8]

Experimental Protocols

In Vivo Metabolism Study in Mice

Objective: To identify and quantify cannabinol and its metabolites, including this compound, in various biological matrices following administration of cannabinol to mice.

Materials:

-

Cannabinol (CBN) standard

-

7-Hydroxy-cannabinol (7-OH-CBN) standard (if available)

-

This compound standard (if available)

-

Vehicle for administration (e.g., sesame oil, ethanol/Tween 80/saline mixture)

-

Male C57BL/6 mice (8-10 weeks old)

-

Administration supplies (e.g., oral gavage needles, intraperitoneal injection syringes)

-

Sample collection supplies (e.g., capillary tubes for blood, metabolic cages for urine and feces, dissection tools)

-

Solvents for extraction (e.g., hexane, ethyl acetate, methanol)

-

Internal standards for analytical quantification (e.g., deuterated analogs)

-

Derivatizing agents for GC-MS analysis (e.g., BSTFA with 1% TMCS)

-

LC-MS/MS and/or GC-MS system

Procedure:

-

Animal Dosing:

-

Acclimate mice to housing conditions for at least one week.

-

Prepare a dosing solution of cannabinol in the chosen vehicle at the desired concentration (e.g., 10 mg/kg).

-

Administer cannabinol to mice via the chosen route (e.g., oral gavage or intraperitoneal injection). A control group should receive the vehicle only.

-

-

Sample Collection:

-

At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), euthanize a subset of mice.

-

Collect blood via cardiac puncture. Separate plasma by centrifugation.

-

Collect urine and feces from mice housed in metabolic cages.

-

Excise the liver and other tissues of interest.

-

Store all samples at -80°C until analysis.

-

-

Sample Preparation (for Plasma/Urine):

-

Thaw samples on ice.

-

To a known volume of plasma or urine, add an internal standard.

-

Perform a liquid-liquid extraction with a non-polar solvent like hexane:ethyl acetate (9:1 v/v).

-

Vortex and centrifuge to separate the organic and aqueous layers.

-

Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for analysis (e.g., methanol for LC-MS/MS or a derivatizing agent for GC-MS).

-

-

Analytical Methodology (LC-MS/MS):

-

Chromatography: Use a C18 reverse-phase column. The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid.

-

Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode to detect and quantify the parent drug and its metabolites. Specific MRM transitions for cannabinol, 7-hydroxy-cannabinol, and this compound will need to be determined using authentic standards.

-

Workflow Diagram:

Conclusion

The in vivo formation of this compound from cannabinol is a significant metabolic pathway mediated by hepatic enzymes, primarily from the cytochrome P450 and aldehyde dehydrogenase superfamilies. While qualitative data confirms this biotransformation, there is a notable lack of specific quantitative and pharmacokinetic data for cannabinol and its metabolites. Future research should focus on conducting detailed in vivo studies to quantify the conversion rates and determine the full pharmacokinetic profile of cannabinol and its 7-oic acid metabolite. Such data are essential for a comprehensive risk assessment and for understanding the complete pharmacological impact of cannabis use. The experimental protocols and analytical methods outlined in this guide, drawn from established procedures for related cannabinoids, provide a solid foundation for these future investigations.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. In vivo metabolism of cannabinol by the mouse and rat and a comparison with the metabolism of Δ1‐tetrahydrocannabinol and cannabidiol | Semantic Scholar [semanticscholar.org]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. Frontiers | A Systematic Review on the Pharmacokinetics of Cannabidiol in Humans [frontiersin.org]

- 6. Pharmacokinetic Profile of ∆9-Tetrahydrocannabinol, Cannabidiol and Metabolites in Blood following Vaporization and Oral Ingestion of Cannabidiol Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Pharmacokinetics of Cannabidiol in Rat Brain Tissue After Single-Dose Administration of Different Formulations - PMC [pmc.ncbi.nlm.nih.gov]

The Formation and Analysis of Cannabinol-7-oic Acid: A Technical Guide for Researchers

An In-depth Technical Guide on the Origins, Metabolism, and Detection of a Key Cannabinol Metabolite

For Immediate Release

This technical guide addresses the current understanding of Cannabinol-7-oic acid (CBN-7-oic acid), a significant metabolite of Cannabinol (CBN). Contrary to some inquiries within the scientific community, current evidence indicates that CBN-7-oic acid is not a naturally occurring phytocannabinoid within the Cannabis sativa L. plant. Instead, it is the product of in vivo metabolic processes following the consumption of CBN, which itself is a degradation product of Δ⁹-tetrahydrocannabinol (Δ⁹-THC).

This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the formation pathway of CBN-7-oic acid, from the degradation of THC to the metabolism of CBN. It details the experimental protocols for studying these transformations and the analytical methods required for the identification and quantification of these compounds.

Introduction: The Origin of this compound

Cannabinol (CBN) is a mildly psychoactive cannabinoid that is not directly synthesized by the enzymatic pathways within the cannabis plant that produce cannabinoids like Δ⁹-THCA and CBDA.[1] Instead, CBN is an artifact of the aging and degradation of Δ⁹-THC.[2] Exposure to environmental factors such as heat, oxygen, and light triggers the oxidative aromatization of the Δ⁹-THC molecule, leading to the formation of CBN.[1][2] Consequently, higher concentrations of CBN are typically found in aged and improperly stored cannabis material.

Upon administration, CBN undergoes extensive metabolism in the body. One of the key metabolic pathways involves the oxidation of the C-7 methyl group, leading to the formation of this compound. While direct studies on the metabolism of CBN to its acidic counterpart are not as numerous as for other cannabinoids, the metabolic fate of the structurally similar cannabidiol (CBD) to CBD-7-oic acid is well-documented and serves as a strong analogue. This process is primarily mediated by cytochrome P450 (CYP) enzymes followed by cytosolic dehydrogenases.[3][4]

Chemical and Metabolic Formation Pathways

Degradation of Δ⁹-THC to Cannabinol

The conversion of Δ⁹-THC to CBN is a non-enzymatic process of oxidative degradation. This pathway involves the aromatization of the cyclohexene ring of the THC molecule. The process is understood to proceed through hydroxylated and epoxidized intermediates.[2] Factors that accelerate this degradation include elevated temperatures, exposure to UV light, and the presence of oxygen.[5][6]

In Vivo Metabolism of Cannabinol to this compound

The in vivo metabolism of CBN to CBN-7-oic acid is analogous to the well-characterized pathway of CBD metabolism.[3][7] This biotransformation is a two-step oxidative process.

-

Hydroxylation: Cytochrome P450 enzymes, primarily located in the liver, catalyze the hydroxylation of the C-7 methyl group of CBN to form 7-hydroxy-cannabinol (7-OH-CBN).

-

Oxidation: Cytosolic enzymes, such as aldehyde dehydrogenases (ALDH), further oxidize the newly formed hydroxyl group into a carboxylic acid, yielding this compound.[3][4]

Experimental Protocols

Protocol for Induced Degradation of Δ⁹-THC to CBN

This protocol describes a method for the controlled degradation of Δ⁹-THC to CBN for the purpose of generating analytical standards or for kinetic studies.

Objective: To induce the oxidative conversion of a purified Δ⁹-THC standard to CBN.

Materials:

-

Purified Δ⁹-THC standard in a suitable organic solvent (e.g., ethanol or methanol).

-

Clear glass vial with a screw cap.

-

Heating block or oven.

-

Air or oxygen source (optional, for accelerated oxidation).

-

High-Performance Liquid Chromatography (HPLC) system for monitoring the reaction.

Procedure:

-

Prepare a solution of Δ⁹-THC at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Transfer the solution to a clear glass vial.

-

For thermal degradation, place the vial on a heating block or in an oven set to a specific temperature (e.g., 50-80°C).[6][8]

-

For photo-oxidation, expose the vial to a UV light source.

-

For accelerated oxidation, gently bubble air or oxygen through the solution.

-

At regular time intervals, withdraw a small aliquot of the solution for HPLC analysis to monitor the decrease in Δ⁹-THC concentration and the increase in CBN concentration.

-

Continue the process until the desired conversion is achieved.

Protocol for In Vitro Metabolism of CBN

This protocol outlines a general procedure for studying the metabolism of CBN using human liver microsomes.

Objective: To demonstrate the enzymatic conversion of CBN to its hydroxylated and carboxylated metabolites in vitro.

Materials:

-

Cannabinol (CBN).

-

Human Liver Microsomes (HLMs).

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+).

-

Phosphate buffer (pH 7.4).

-

Incubator/water bath set to 37°C.

-

Quenching solution (e.g., cold acetonitrile).

-

LC-MS/MS system for metabolite analysis.

Procedure:

-

Prepare a stock solution of CBN in a suitable solvent (e.g., methanol).

-

In a microcentrifuge tube, combine the HLMs, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding CBN to the mixture.

-

Incubate at 37°C for a specified time period (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the sample to precipitate proteins.

-

Analyze the supernatant for the presence of 7-OH-CBN and CBN-7-oic acid using a validated LC-MS/MS method.

Analytical Methodologies

The analysis of CBN and its metabolites, including CBN-7-oic acid, in biological matrices requires sensitive and specific analytical techniques.

Sample Preparation

Given the complexity of biological samples (e.g., plasma, urine, hair), sample preparation is a critical step to remove interferences and concentrate the analytes.[9] Common techniques include:

-

Protein Precipitation: Often used for plasma and whole blood samples.

-

Liquid-Liquid Extraction (LLE): A versatile technique for a wide range of matrices.

-

Solid-Phase Extraction (SPE): Provides cleaner extracts and is amenable to automation.[9]

Analytical Instrumentation

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique for the analysis of cannabinoids as it can analyze both neutral and acidic forms without derivatization.[10]

-

HPLC with UV Detection: Suitable for quantification at higher concentrations.

-

HPLC with Mass Spectrometry (LC-MS/MS): The gold standard for its high sensitivity and specificity, enabling the detection of low levels of metabolites in biological fluids.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires derivatization of acidic cannabinoids to prevent decarboxylation in the hot injector port.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of CBN and its metabolites.

Table 1: Physicochemical Properties

| Compound | Formula | Molar Mass ( g/mol ) |

| Cannabinol (CBN) | C₂₁H₂₆O₂ | 310.43 |

| 7-Hydroxy-Cannabinol | C₂₁H₂₆O₃ | 326.43 |

| This compound | C₂₁H₂₄O₄ | 340.41 |

Table 2: Example LC-MS/MS Parameters for Cannabinoid Metabolite Analysis

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized for separation of analytes |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), typically negative for acidic metabolites |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor > product ion pairs for each analyte and internal standard |

Note: Specific MRM transitions must be optimized for the instrument in use.

Biological Activity and Signaling Pathways

Currently, there is limited specific research on the biological activity and signaling pathways of this compound. However, other acidic cannabinoids, such as Δ⁹-THC-11-oic acid, have been shown to possess anti-inflammatory properties and low affinity for the primary cannabinoid receptors (CB1 and CB2).[12] It is plausible that CBN-7-oic acid may exhibit similar characteristics, but further investigation is required to elucidate its pharmacological profile. The primary cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that modulate various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.[13] The interaction of acidic metabolites with these or other potential targets, such as PPARs or TRPV channels, remains an area for future research.[14][15]

Conclusion

This compound is a metabolite of CBN and not a natural constituent of the Cannabis sativa plant. Its formation is a result of the oxidative degradation of Δ⁹-THC to CBN, followed by in vivo metabolism. Understanding these formation pathways is crucial for researchers in the fields of pharmacology, toxicology, and drug development. The analytical methods outlined in this guide, particularly LC-MS/MS, provide the necessary tools for the accurate identification and quantification of CBN and its metabolites in biological systems. Further research is needed to fully characterize the pharmacological activity and potential therapeutic relevance of this compound.

References

- 1. Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Cytosolic Enzymes Generate Cannabinoid Metabolites 7-Carboxycannabidiol and 11-Nor-9-carboxytetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Metabolites of Cannabidiol: A Review on Their Formation, Biological Activity, and Relevance in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. benchchem.com [benchchem.com]

- 12. The Cannabinoid Acids, Analogs and Endogenous Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions [mdpi.com]

- 15. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemistry of Cannabinol-7-oic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabinol-7-oic acid (CBN-7-oic acid) is a prominent metabolite of cannabinol (CBN), a phytocannabinoid found in Cannabis sativa. While the pharmacology of major cannabinoids like THC and CBD has been extensively studied, the stereochemical nuances of their metabolites, including CBN-7-oic acid, remain a burgeoning field of research. The presence of chiral centers in the cannabinoid scaffold suggests that the stereoisomers of CBN-7-oic acid could exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the anticipated stereochemistry of this compound, drawing upon established principles from the broader field of cannabinoid chemistry. It outlines hypothetical stereospecific synthetic routes, proposes methodologies for chiral separation and analysis, and discusses potential stereoselective interactions with cannabinoid receptors. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential and metabolic fate of CBN and its derivatives.

Introduction to the Stereochemistry of Cannabinoids

The biological effects of cannabinoids are often highly dependent on their three-dimensional structure. Chirality, or the "handedness" of a molecule, plays a critical role in receptor-ligand interactions, influencing potency, efficacy, and metabolism. For instance, the naturally occurring (-)-trans-Δ⁹-tetrahydrocannabinol is the primary psychoactive component of cannabis, while its enantiomer, (+)-trans-Δ⁹-THC, exhibits significantly different pharmacological activity.

Cannabinol (CBN) itself is achiral. However, its metabolism to this compound introduces a chiral center at the C-3 position of the cyclohexene ring (depending on the specific enzymatic transformation). This gives rise to the potential for two enantiomers: (R)-Cannabinol-7-oic acid and (S)-Cannabinol-7-oic acid. Understanding the synthesis, separation, and individual biological activity of these enantiomers is crucial for a complete toxicological and pharmacological assessment.

Proposed Stereospecific Synthesis of this compound Enantiomers

While specific stereospecific syntheses for this compound are not yet detailed in published literature, methodologies developed for analogous compounds, such as CBD-7-oic acid, provide a strong foundation for proposed synthetic routes.

A plausible strategy involves the stereoselective oxidation of a suitable cannabinol precursor. The synthesis of enantiomerically pure CBD derivatives has been achieved, and similar approaches could be adapted. For example, the synthesis of (-)-CBD-7-oic acid has been reported, starting from the corresponding enantiomer of CBD.[1][2]

Hypothetical Synthetic Workflow:

Caption: Proposed workflow for the stereospecific synthesis of this compound enantiomers.

Methodologies for Chiral Separation and Analysis

The separation and analysis of cannabinoid enantiomers are typically achieved using chiral high-performance liquid chromatography (HPLC) with polysaccharide-based chiral stationary phases (CSPs). These columns, often containing cellulose or amylose derivatives, can effectively resolve the stereoisomers of various cannabinoids.

3.1. Proposed Experimental Protocol for Chiral HPLC

The following protocol is a hypothetical adaptation based on established methods for other cannabinoids. Optimization will be necessary for this compound.

| Parameter | Recommended Starting Conditions |

| Column | Chiralpak® IA, IB, or IC (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (for normal phase) or Acetonitrile/Water/Formic Acid (for reverse phase) |

| Gradient | Isocratic or gradient elution may be explored for optimal resolution. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV/Vis (e.g., 220 nm, 280 nm) and Mass Spectrometry (MS) for confirmation |

| Sample Preparation | Dissolve standard or sample in mobile phase or a compatible solvent. |

3.2. Logical Workflow for Chiral Analysis

Caption: A logical workflow for the chiral separation and analysis of this compound.

Potential Stereoselective Pharmacology

The cannabinoid receptors, CB1 and CB2, are known to exhibit stereoselectivity. For many chiral cannabinoids, one enantiomer binds with significantly higher affinity and/or has greater efficacy than its mirror image. While specific data for the enantiomers of this compound are not available, it is reasonable to hypothesize that they will also display differential binding to cannabinoid receptors.

4.1. Hypothetical Receptor Binding Affinities

The following table presents a template for organizing future experimental data on the receptor binding affinities of this compound enantiomers. Data for related compounds are included for context.

| Compound | Receptor | Ki (nM) - (R)-enantiomer | Ki (nM) - (S)-enantiomer | Reference |

| This compound | CB1 | Data Not Available | Data Not Available | |

| This compound | CB2 | Data Not Available | Data Not Available | |

| (-)-CBD-7-oic acid | CB1 | >10,000 | N/A | [2] |

| (-)-CBD-7-oic acid | CB2 | >10,000 | N/A | [2] |

| (+)-CBD-7-oic acid | CB1 | 14.7 ± 2.1 | N/A | [2] |

| (+)-CBD-7-oic acid | CB2 | 142.3 ± 13.9 | N/A | [2] |

Note: The stereochemical descriptors for the CBD metabolites are based on the parent CBD molecule's chirality.

4.2. Postulated Signaling Pathways

Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. It is plausible that the enantiomers of this compound could differentially modulate these pathways.

Caption: A generalized signaling pathway for cannabinoid receptors, potentially modulated by this compound.

Future Directions and Conclusion

The stereochemistry of this compound represents a significant knowledge gap in the field of cannabinoid research. The development of stereospecific syntheses and robust analytical methods for the separation of its enantiomers is a critical next step. Subsequent pharmacological evaluation of the individual stereoisomers will be essential to fully elucidate the biological activity of this major CBN metabolite. This will not only contribute to a more comprehensive understanding of CBN's pharmacology but also inform the development of novel cannabinoid-based therapeutics with improved specificity and safety profiles. The methodologies and frameworks presented in this guide offer a rational starting point for researchers embarking on the exploration of the stereochemical intricacies of this compound.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Cannabinol-7-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabinol-7-oic acid (CBN-C7) is a metabolite of cannabinol (CBN), one of the many cannabinoids found in the Cannabis sativa plant. As the scientific community continues to explore the therapeutic potential of various cannabinoids and their metabolites, a thorough understanding of their fundamental properties is crucial for advancing research and development. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of this compound, intended for an audience of researchers, scientists, and drug development professionals.

It is important to note that while research on major cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD) and their acidic forms is extensive, specific experimental data for many minor cannabinoids and their metabolites, including CBN-C7, remains limited. This guide presents the currently available information for CBN-C7 and, where data is lacking, provides comparative information for the more extensively studied analogous compounds, THC-7-oic acid (THC-COOH) and CBD-7-oic acid (CBD-COOH), with clear distinctions made.

Chemical and Physical Properties

This compound is characterized by the presence of a carboxylic acid group, which significantly influences its polarity and physicochemical properties compared to its parent compound, cannabinol.

General Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₂₁H₂₄O₄ | [1] |

| Molecular Weight | 340.41 g/mol | [1] |

| CAS Number | 53989-32-5 | - |

Tabulated Physical and Chemical Data

| Property | This compound (CBN-C7) | Tetrahydrothis compound (THC-COOH) | Cannabidiol-7-oic acid (CBD-COOH) |

| Melting Point | Data not available | Predicted: Data not available | Data not available |

| Boiling Point | Data not available | Predicted: 459.2 ± 45.0 °C at 760 mmHg | Data not available |

| Density | Data not available | Predicted: 1.140 ± 0.06 g/cm³ | Data not available |

| pKa | Data not available | Predicted: 4.75 ± 0.40 | Data not available |

| Solubility | Data not available | DMF: 50 mg/mL; DMSO: 50 mg/mL; DMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL; Ethanol: 30 mg/mL; Methanol: 30 mg/mL | Data not available |

Disclaimer: The data presented for THC-7-oic acid are largely predicted values and should be used with caution as estimations for the properties of CBN-C7.

Experimental Protocols

Detailed experimental protocols specifically for the synthesis, extraction, and analysis of this compound are not extensively documented. However, general methodologies for the analysis of cannabinoid acids in biological matrices and for the synthesis of related compounds can be adapted.

General Analytical Methodology for Cannabinoid Acids in Biological Samples

The quantification of cannabinoid acids in biological matrices such as blood, urine, and feces typically involves chromatographic techniques coupled with mass spectrometry.

Objective: To detect and quantify this compound in a biological matrix.

Methodology:

-

Sample Preparation:

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed to isolate cannabinoids from the biological matrix. For acidic cannabinoids, pH adjustment of the sample can be used to optimize extraction efficiency.

-

Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization (e.g., silylation) is often necessary to increase the volatility and thermal stability of the acidic cannabinoids. This step is generally not required for liquid chromatography-mass spectrometry (LC-MS) analysis.

-

-

Chromatographic Separation:

-

LC-MS/MS: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the preferred method for separating cannabinoid acids. A C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

GC-MS: A capillary column with a non-polar stationary phase is typically used for the separation of derivatized cannabinoids.

-

-

Detection and Quantification:

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. Detection is typically performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for the target analyte and an internal standard.

-

Quantification: A calibration curve is generated using certified reference standards of the analyte at known concentrations to quantify the amount of this compound in the sample.

-

General Synthetic Approach for Carboxylic Acid Metabolites of Cannabinoids

The synthesis of cannabinoid-7-oic acids generally involves the oxidation of the corresponding 7-hydroxy metabolite.

Objective: To synthesize this compound from a suitable precursor.

Methodology (Hypothetical Adaptation):

-

Starting Material: The synthesis would likely start from Cannabinol (CBN) or a protected derivative.

-

Hydroxylation: Introduction of a hydroxyl group at the C-7 position to form 7-hydroxy-cannabinol. This can be achieved through various methods, including microbial transformation or chemical synthesis involving allylic oxidation.

-

Oxidation: The 7-hydroxy-cannabinol is then oxidized to the corresponding carboxylic acid, this compound. This oxidation can be carried out using a variety of oxidizing agents, such as Jones reagent (chromium trioxide in sulfuric acid and acetone) or other milder, more selective reagents.

-

Purification: The final product would be purified using chromatographic techniques, such as column chromatography or preparative HPLC, to isolate this compound of high purity.

-

Characterization: The structure and purity of the synthesized compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Signaling Pathways and Metabolism

Metabolism of Cannabinol to this compound

This compound is a known in vivo metabolite of cannabinol. The metabolic pathway involves a two-step oxidation process. First, cannabinol is hydroxylated at the 7-position to form 7-hydroxy-cannabinol. This intermediate is then further oxidized to yield this compound. This metabolite has been identified in the feces of rats.

Signaling Pathways

Currently, there is a significant lack of information regarding the specific signaling pathways and pharmacological targets of this compound. Research on the biological activity of many cannabinoid metabolites is still in its early stages.

For context, the parent compound, cannabinol (CBN), is known to interact with the endocannabinoid system, primarily acting as a partial agonist at the CB1 and CB2 receptors, although with lower affinity than THC. It is plausible that its acidic metabolite, CBN-C7, may have different or negligible activity at these receptors, a phenomenon observed with other cannabinoid acids. For instance, THC-COOH, the primary metabolite of THC, has a much lower affinity for cannabinoid receptors compared to THC.

Further research, including receptor binding assays and functional studies, is necessary to elucidate the specific signaling pathways and pharmacological profile of this compound.

Conclusion

This compound is a metabolite of cannabinol, for which basic chemical information such as molecular formula and weight are known. However, a comprehensive understanding of its physical and chemical properties, as well as its biological activity, is currently hampered by a lack of specific experimental data. The information available for structurally similar cannabinoid acids, such as THC-COOH, provides a comparative framework but should not be directly extrapolated to CBN-C7.

For researchers and drug development professionals, this highlights a significant knowledge gap and an opportunity for further investigation. The development of certified reference standards and the execution of detailed physicochemical and pharmacological studies are essential next steps to fully characterize this compound and to explore its potential role in the broader landscape of cannabinoid science and therapeutics. The general experimental protocols outlined in this guide can serve as a starting point for designing such studies.

References

Early Research on Cannabinol-7-oic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the nascent stages of cannabinoid research, scientific inquiry predominantly focused on the primary psychoactive constituent of cannabis, Δ⁹-tetrahydrocannabinol (THC), and the non-psychoactive compound cannabidiol (CBD). However, the metabolic fate of these and other cannabinoids, such as cannabinol (CBN), also garnered early attention. This technical guide delves into the foundational studies on Cannabinol-7-oic acid (CBN-7-oic acid), a significant metabolite of CBN. Early investigations in the 1970s were pivotal in identifying and characterizing this acidic metabolite, laying the groundwork for understanding the biotransformation of cannabinoids. This document provides a comprehensive summary of the initial findings, including isolation techniques, analytical methodologies, and early quantitative data, presented in a format tailored for scientific and drug development professionals.

Early Identification and Characterization

Initial studies in the 1970s were instrumental in identifying this compound as a key metabolite. These investigations utilized animal models to trace the metabolic pathways of cannabinoids.

Metabolite of Δ⁹-Tetrahydrocannabinol in Rhesus Monkeys

In a 1974 study, researchers identified this compound as a metabolite of Δ¹-tetrahydrocannabinol (an isomer of Δ⁹-THC) in rhesus monkeys.[1] This finding was significant as it demonstrated a metabolic link between THC and the cannabinol series, suggesting that aromatization of the THC molecule could occur in vivo, followed by oxidation to the corresponding carboxylic acid.

Metabolites of Cannabinol in Rats

Subsequent research in 1977 focused directly on the metabolism of cannabinol in rats. This study provided a more detailed picture of the biotransformation of CBN, identifying several acidic metabolites in the feces of treated rats. This compound was found to be the most abundant acidic metabolite.[2]

Quantitative Data from Early Metabolic Studies

The 1977 study on cannabinol metabolism in rats provided the first semi-quantitative analysis of its acidic metabolites. The following table summarizes the relative prominence of the acidic metabolites isolated from rat feces.

| Metabolite | Relative Prominence |

| This compound | Most abundant |

| 1″-Hydroxy-cannabinol-7-oic acid | Less prominent |

| 2″-Hydroxy-cannabinol-7-oic acid | Less prominent |

| 3″-Hydroxy-cannabinol-7-oic acid | Less prominent |

| 4″-Hydroxy-cannabinol-7-oic acid | Less prominent |

| 5″-Hydroxy-cannabinol-7-oic acid | Less prominent |

| Data sourced from Yisak et al., 1977. |

Experimental Protocols

The early studies on this compound relied on the analytical techniques of the time, primarily chromatography and mass spectrometry, for the isolation and identification of metabolites.

Isolation of Acidic Metabolites from Rat Feces (Yisak et al., 1977)

The experimental workflow for isolating acidic metabolites of cannabinol from rat feces involved a multi-step extraction and chromatographic purification process.

Methodology Details:

-

Extraction: Feces from rats treated with cannabinol were homogenized in ethanol. After filtration and evaporation of the solvent, the residue was subjected to a series of solvent extractions to partition the metabolites.

-

Chromatographic Separation: The crude extract was first fractionated using Sephadex LH-20 column chromatography. Fractions containing the acidic metabolites were further purified by preparative thin-layer chromatography (TLC) on silica gel plates.

-

Identification: The purified metabolites were derivatized (e.g., methylation) for analysis by combined Gas Chromatography-Mass Spectrometry (GC-MS) to determine their molecular weight and fragmentation patterns. Proton Magnetic Resonance (PMR) spectroscopy was also used to elucidate the chemical structure of the isolated compounds.

Detection of Acidic Cannabinoid Metabolites in Human Urine (Kanter and Hollister, 1977)

A 1977 study described a method for the presumptive identification of the 11-oic acid metabolites of THC, CBN, and CBD in human urine using sequential thin-layer chromatography.[3]

Protocol Outline:

-

Sample Preparation: Urine samples were extracted with an organic solvent to isolate the acidic metabolites.

-

Thin-Layer Chromatography (TLC): The concentrated extracts were spotted on TLC plates. A sequential chromatographic development was performed using two different solvent systems to achieve separation of the various acidic metabolites.

-

Visualization: The separated compounds were visualized on the TLC plates using a chromogenic reagent, likely Fast Blue Salt B, which was a common reagent for cannabinoids at the time. The resulting colored spots and their positions (Rf values) were used for presumptive identification.

Early Synthesis of this compound

Information on the total synthesis of this compound from the early research period is limited in the available literature. Much of the synthetic work during this era focused on the parent cannabinoids. However, the identification of 7-hydroxy-CBN as a major metabolite suggests a likely biosynthetic and potential synthetic pathway involving the oxidation of this precursor.

Biological Activity and Signaling Pathways

The early studies on this compound were primarily focused on its identification as a metabolite. There is a notable absence of data in the early literature regarding its specific biological activities or interactions with cellular signaling pathways. The general understanding at the time was that the carboxylation of cannabinoids at the C-7 position was a step towards inactivation and excretion. Later research on the acidic metabolites of other cannabinoids, such as THC-11-oic acid, began to explore their potential for distinct pharmacological profiles, but this was not a focus of the initial investigations into CBN metabolites.[4]

Conclusion

The pioneering research of the 1970s successfully identified this compound as a major in vivo metabolite of both cannabinol and, indirectly, of Δ⁹-tetrahydrocannabinol. These studies established fundamental analytical methodologies for the isolation and characterization of acidic cannabinoid metabolites from biological matrices. While early quantitative data was limited to relative abundance, and detailed investigations into the synthesis and biological activity of this compound were not undertaken, these foundational discoveries provided the critical impetus for future, more in-depth pharmacological and metabolic profiling of this and other cannabinoid metabolites. The work of researchers like Ben-Zvi, Yisak, Kanter, and Hollister remains a cornerstone in the field of cannabinoid science.

References

- 1. Cannabinoid pharmacology: the first 66 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolites of Cannabidiol: A Review on Their Formation, Biological Activity, and Relevance in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cannabinoid Acids, Analogs and Endogenous Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Cannabinol-7-oic Acid: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis of Cannabinol-7-oic acid (CBN-7-oic acid). This metabolite of Cannabinol (CBN) is of growing interest in the field of cannabinoid research. The following application notes and protocols are based on established synthetic methodologies for analogous cannabinoid derivatives, offering a robust starting point for its laboratory-scale production.

Application Notes

This compound is a naturally occurring metabolite of cannabinol, the psychoactive component of cannabis.[1] While the biological activity of CBN-7-oic acid is not yet fully elucidated, related acidic cannabinoids have demonstrated potential anti-inflammatory effects by modulating calcium signaling pathways. This suggests that CBN-7-oic acid could be a valuable target for drug discovery and development.

The synthesis of CBN-7-oic acid from cannabinol presents a multi-step process that requires careful control of reaction conditions to achieve the desired product. The core of the synthesis involves the selective oxidation of the C7 methyl group of the cannabinol scaffold to a carboxylic acid. A critical aspect of this synthesis is the protection of the phenolic hydroxyl group to prevent its oxidation and other unwanted side reactions.

The protocol outlined below is adapted from the successful and scalable synthesis of the closely related Cannabidiol-7-oic acid (CBD-7-oic acid). Researchers should be aware that optimization of reaction conditions may be necessary to achieve optimal yields for the CBN analogue.

Proposed Synthetic Pathway

The proposed synthesis of this compound from Cannabinol can be envisioned as a three-stage process:

-

Protection of the Phenolic Hydroxyl Group: To prevent unwanted reactions, the phenolic hydroxyl group of CBN is first protected. A common and effective method is the use of an allyl protecting group.

-

Oxidation of the C7-Methyl Group: This is a multi-step process that first introduces a hydroxyl group at the C7 position, which is then oxidized to an aldehyde, and finally to the carboxylic acid.

-

Deprotection of the Phenolic Hydroxyl Group: The final step involves the removal of the protecting group to yield the desired this compound.

Below is a workflow diagram illustrating this proposed synthetic route.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from the synthesis of CBD-7-oic acid and may require optimization for the synthesis of CBN-7-oic acid.

Protocol 1: Allyl Protection of Cannabinol

-

Reaction Setup: In a nitrogen-purged reactor, suspend cesium carbonate (Cs₂CO₃, 4 equivalents) in acetonitrile (MeCN, 5 volumes).

-

Addition of Reagents: To the suspension, add a solution of Cannabinol (CBN, 1 equivalent) in MeCN (5 volumes) over 15 minutes at 20-25 °C.

-

Allylation: Add allyl bromide (2.2 equivalents) to the mixture.

-

Reaction Monitoring: Stir the reaction at 20-25 °C and monitor for completion by HPLC analysis.

-